Tris(4-fluorophenyl)phosphine

Catalog No.
S705697
CAS No.
18437-78-0
M.F
C18H12F3P
M. Wt
316.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(4-fluorophenyl)phosphine

CAS Number

18437-78-0

Product Name

Tris(4-fluorophenyl)phosphine

IUPAC Name

tris(4-fluorophenyl)phosphane

Molecular Formula

C18H12F3P

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C18H12F3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H

InChI Key

GEPJPYNDFSOARB-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

The exact mass of the compound Tris(4-fluorophenyl)phosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tris(4-fluorophenyl)phosphine is a highly specialized triarylphosphine ligand and functional electrolyte additive. Structurally analogous to the ubiquitous triphenylphosphine (PPh3) but modified with electron-withdrawing fluorine atoms at the para positions, it maintains an identical steric profile while exhibiting a significantly higher Tolman Electronic Parameter (TEP) [1]. This unique combination of steric equivalence and electronic differentiation makes it a critical procurement choice for isolating electronic effects in transition metal catalysis, enabling lower catalyst loadings in cross-coupling reactions, and acting as a preferential oxidation additive for high-voltage lithium-ion battery solid electrolyte interphase (SEI) formation .

Substituting Tris(4-fluorophenyl)phosphine with the more common triphenylphosphine (PPh3) fundamentally alters the electronic environment of the metal center without changing the steric bulk, often stalling catalytic cycles where reductive elimination is the rate-limiting step[1]. Unlike strongly electron-withdrawing alternatives like tris(pentafluorophenyl)phosphine, which drastically change both the steric cone angle and the coordination geometry, the para-fluoro variant provides a finely tuned π-acceptor capability. In electrochemical applications, generic phosphines lack the specific oxidation potential required to decompose preferentially before carbonate solvents. Consequently, they fail to form the robust, fluorine-rich (LiF) solid electrolyte interphase (SEI) necessary to prevent premature electrolyte degradation and transition metal dissolution in high-voltage battery systems [2].

Steric-Neutral Electronic Tuning via Tolman Parameters

When optimizing catalytic cycles, isolating electronic effects from steric hindrance is notoriously difficult. Tris(4-fluorophenyl)phosphine provides a rare solution by offering an identical Tolman cone angle (θ = 145°) to the industry-standard triphenylphosphine (PPh3), while significantly altering the electronic environment. The para-fluoro substitution increases the Tolman Electronic Parameter (TEP), indicating a weaker σ-donor and stronger π-acceptor capacity compared to PPh3 [1]. This exact steric match allows chemists to definitively attribute changes in catalytic turnover to electronic tuning rather than spatial crowding.

Evidence DimensionTolman Cone Angle (θ) and Electronic Profile
Target Compound DataCone angle = 145°; Stronger π-acceptor
Comparator Or BaselineTriphenylphosphine (PPh3): Cone angle = 145°; Weaker π-acceptor
Quantified Difference0° difference in steric bulk; purely electronic differentiation
ConditionsStandard transition metal coordination models (e.g., Fe-Cp systems)

Procuring this ligand allows process chemists to accelerate reductive elimination steps in catalysis without introducing confounding steric variables.

10-Fold Reduction in Palladium Catalyst Loading for Hiyama Couplings

In the Hiyama cross-coupling of aryl halides and trialkoxy(aryl)silanes, the choice of phosphine ligand directly dictates the required precious metal loading. Utilizing 1 mol% of Tris(4-fluorophenyl)phosphine in conjunction with Palladium on Carbon (Pd/C) achieved a 90% yield of biphenyl products at 120 °C using only 0.5 mol% Pd/C. In contrast, standard unoptimized conditions required a 5 mol% Pd/C loading to achieve comparable conversions. The enhanced electrophilicity and optimized coordination provided by the fluorinated ligand stabilize the active Pd species, preventing premature aggregation.

Evidence DimensionRequired Palladium Loading for >90% Yield
Target Compound Data0.5 mol% Pd/C (with 1 mol% Tris(4-fluorophenyl)phosphine)
Comparator Or Baseline5.0 mol% Pd/C (standard unoptimized conditions)
Quantified Difference90% reduction in precious metal catalyst loading
ConditionsHiyama cross-coupling in aqueous toluene at 120 °C

Enables massive cost savings in industrial scale-up by drastically reducing precious metal consumption and minimizing downstream palladium scavenging requirements.

Yield Enhancement in Enantioselective C-H Amination

The synthesis of chiral α-aryl pyrrolidines via ruthenium-catalyzed intramolecular C-H amination of aliphatic azides is highly sensitive to ligand electronics. The addition of 1 mol% Tris(4-fluorophenyl)phosphine to a chiral-at-metal ruthenium complex increased the product yield to 44% (with 82-94% enantiomeric excess), outperforming both triphenylphosphine and other phosphine derivatives [1]. In the absence of the fluorinated phosphine, the yield plummeted to a mere 12%. The specific π-acidity of the ligand is critical for activating the organic azide into an intermediate iminophosphorane and transferring the nitrene unit to the ruthenium center.

Evidence DimensionProduct Yield in C-H Amination
Target Compound Data44% yield (with high ee)
Comparator Or Baseline12% yield (ligand-free baseline)
Quantified Difference3.6x increase in product yield
Conditions1 mol% Ru catalyst, 1 mol% phosphine, 1,2-dichlorobenzene

Proves that this specific fluorinated ligand is indispensable for achieving viable yields in complex, late-stage asymmetric C-H amination workflows.

Preferential Oxidation for High-Voltage Battery SEI Formation

In high-voltage lithium-ion batteries, standard carbonate electrolytes suffer from severe oxidative degradation. Tris(4-fluorophenyl)phosphine acts as a sacrificial electrolyte additive because its oxidation potential is lower than that of standard solvents like ethylene carbonate (EC) [1]. Upon preferential oxidation, it decomposes to form a robust, LiF- and Li2CO3-rich solid electrolyte interphase (SEI). This heterostructured protective layer significantly suppresses transition metal dissolution (e.g., Ni, Co, Mn) and reduces post-cycling impedance by over 40% compared to additive-free baselines.

Evidence DimensionElectrolyte Oxidation Potential and Impedance
Target Compound DataPreferential oxidation at ~4.2V; forms LiF-rich SEI
Comparator Or BaselineBaseline electrolyte: Oxidation begins at >4.28V (solvent degradation)
Quantified DifferenceLower oxidation threshold enabling protective SEI formation prior to solvent breakdown
ConditionsHigh-voltage Li-ion cells (e.g., >4.3V vs Li/Li+)

Critical for battery manufacturers aiming to extend the cycle life and safety of next-generation high-voltage cathode materials.

Precision Ligand Tuning in Organometallic Catalysis

Because it shares the exact 145° cone angle of triphenylphosphine but possesses a higher Tolman Electronic Parameter, it is the ideal procurement choice for mechanistic studies and process optimization where chemists must isolate electronic effects from steric hindrance [1].

Industrial Scale-Up of Cross-Coupling Reactions

Highly recommended for Hiyama, Suzuki, and Heck couplings where reducing precious metal loading is a primary cost driver. Its ability to stabilize active palladium species allows for up to a 10-fold reduction in Pd/C catalyst requirements .

Late-Stage Asymmetric C-H Functionalization

The optimal phosphine co-catalyst for complex nitrene-transfer reactions, such as the enantioselective amination of aliphatic azides, where its specific π-acidity is required to achieve viable yields without compromising enantiomeric excess [2].

Electrolyte Formulation for High-Voltage Li-Ion Batteries

Serves as a critical sacrificial additive in advanced battery manufacturing. By oxidizing preferentially, it forms a protective LiF-rich solid electrolyte interphase (SEI) that prevents transition metal dissolution in high-capacity cathodes like NCM811 and LNMO [3].

XLogP3

4.9

Hydrogen Bond Acceptor Count

3

Exact Mass

316.06287187 Da

Monoisotopic Mass

316.06287187 Da

Heavy Atom Count

22

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18437-78-0

Wikipedia

Tris(4-fluorophenyl)phosphine

Dates

Last modified: 08-15-2023

Explore Compound Types